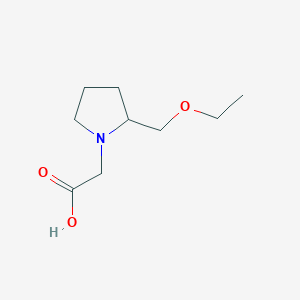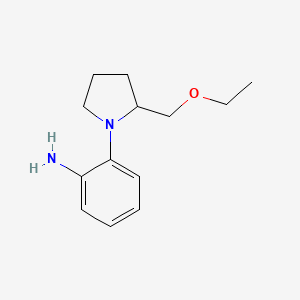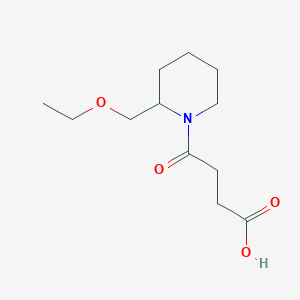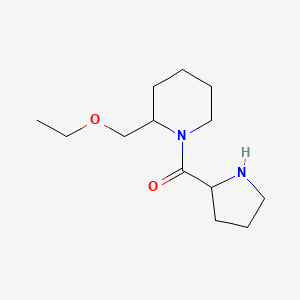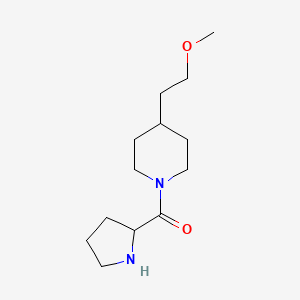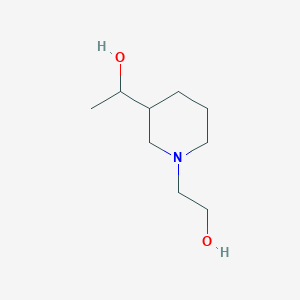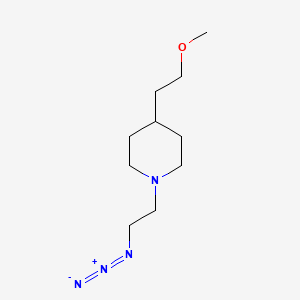
1-(2-Azidoethyl)-4-(2-methoxyethyl)piperidine
説明
1-(2-Azidoethyl)-4-(2-methoxyethyl)piperidine, or AEMEP, is a synthetic organic compound with a variety of applications in pharmaceutical, chemical, and biological research. AEMEP is a derivative of piperidine, a cyclic organic compound found in many plants, fungi, and animals. AEMEP has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and protein-ligand binding. In addition, AEMEP has been used in biochemical and physiological studies to investigate the effects of various drugs and compounds on the body.
科学的研究の応用
AEMEP has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and protein-ligand binding. AEMEP has been used as a model compound to study the effects of various drugs on the body. AEMEP has also been used to study the structure and function of proteins, enzymes, and other biological molecules. In addition, AEMEP has been used to investigate the binding of drugs to receptors and to study the mechanism of action of drugs.
作用機序
AEMEP is believed to act as an inhibitor of enzymes, proteins, and other biological molecules. AEMEP binds to the active site of the enzyme or protein, blocking the activity of the molecule. AEMEP also binds to receptors, blocking the binding of other molecules or drugs to the receptor.
Biochemical and Physiological Effects
AEMEP has been used in biochemical and physiological studies to investigate the effects of various drugs and compounds on the body. AEMEP has been used to study the effects of drugs on the cardiovascular system, the nervous system, and the immune system. AEMEP has also been used to study the effects of drugs on the metabolism and the endocrine system.
実験室実験の利点と制限
AEMEP has several advantages for use in laboratory experiments. AEMEP is relatively stable and can be stored at room temperature. AEMEP is also easy to synthesize and can be synthesized using a variety of methods. AEMEP is also relatively inexpensive and is widely available. However, AEMEP is not very soluble in water, which can make it difficult to use in experiments that require the use of aqueous solutions.
将来の方向性
AEMEP has many potential future applications in pharmaceutical, chemical, and biological research. AEMEP could be used to study the effects of drugs on the cardiovascular system, the nervous system, and the immune system. AEMEP could also be used in drug design to investigate the binding of drugs to receptors and to study the mechanism of action of drugs. AEMEP could also be used to study the structure and function of proteins, enzymes, and other biological molecules. Finally, AEMEP could be used to investigate the effects of various drugs and compounds on the body.
特性
IUPAC Name |
1-(2-azidoethyl)-4-(2-methoxyethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O/c1-15-9-4-10-2-6-14(7-3-10)8-5-12-13-11/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEZOWISHURMHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCN(CC1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




